molecular formula C15H16O4 B171326 Tristin CAS No. 139101-67-0

Tristin

Cat. No.: B171326
CAS No.: 139101-67-0
M. Wt: 260.28 g/mol
InChI Key: KPFFMALTIRFAHW-UHFFFAOYSA-N
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Description

Tristin is an organic compound with the chemical formula C15H16O4. It is a bibenzyl derivative and is known for its strong antioxidative activity. This compound is a colorless crystalline solid with a peculiar aromatic odor. It is isolated from the stems of Dendrobium species, a genus of orchids widely used in traditional medicine.

Mechanism of Action

Target of Action

Tristin is a natural product isolated from Dendrobii Herba (stems of Dendrobium spp.)

Mode of Action

This compound has been reported to exhibit antioxidative activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Biochemical Analysis

Biochemical Properties

Tristin interacts with various biomolecules in biochemical reactions. It is a biosynthetic precursor of echinomycin, one of the most potent hypoxia-inducible factor 1 (HIF-1) inhibitors . This suggests that this compound may interact with enzymes and proteins involved in the HIF-1 pathway.

Cellular Effects

This compound influences cell function by inhibiting HIF-1 transcriptional activation in hypoxia and exerting cytotoxicity on MCF-7 cells . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound, echinomycin, and the thiosulfinate analogue of this compound have been revealed to inhibit not only DNA binding of HIF-1 but also HIF-1α protein accumulation in MCF-7 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tristin can be synthesized through various methods. One common synthetic route involves the reaction of benzyl alcohol with methoxybenzaldehyde in the presence of a base to form a bibenzyl intermediate. This intermediate is then subjected to hydroxylation to introduce hydroxyl groups at specific positions on the aromatic rings.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the stems of Dendrobium species. The extraction process includes soaking the plant material in ethanol, followed by evaporation of the solvent and purification of the compound using column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

Tristin has a wide range of scientific research applications due to its antioxidative properties. It is used in:

    Chemistry: As a model compound for studying antioxidative mechanisms and reactions.

    Biology: In research on cellular oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress, such as neurodegenerative diseases and cancer.

    Industry: Used as an antioxidant additive in various industrial applications, including food preservation and cosmetics.

Comparison with Similar Compounds

Tristin is unique among bibenzyl derivatives due to its strong antioxidative activity. Similar compounds include:

    Gigantol: Another bibenzyl derivative with antioxidative properties, but less potent than this compound.

    Moscatilin: Known for its antitumor activity, but with different molecular targets compared to this compound.

    Densiflorol B: Exhibits antioxidative and anti-inflammatory activities, but with a different chemical structure.

This compound stands out due to its higher antioxidative potency and its specific molecular interactions with oxidative stress-related enzymes.

Properties

IUPAC Name

5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h4-9,16-18H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFFMALTIRFAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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